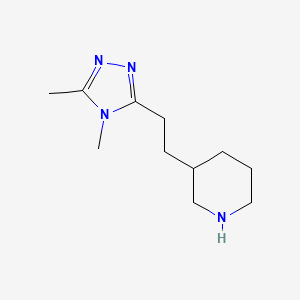

3-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine

Description

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine (CAS: 1249363-56-1) is a heterocyclic compound featuring a piperidine ring linked via an ethyl group to a 4,5-dimethyl-1,2,4-triazole moiety. Its molecular formula is C₁₁H₂₀N₄, with a molar mass of 208.3 g/mol . The compound’s structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Propriétés

Formule moléculaire |

C11H20N4 |

|---|---|

Poids moléculaire |

208.30 g/mol |

Nom IUPAC |

3-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |

Clé InChI |

HGVADSGCESENEM-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N1C)CCC2CCCNC2 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine typically involves the reaction of 1-benzyl-4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Analyse Des Réactions Chimiques

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Applications De Recherche Scientifique

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights:

Substituent Effects: The 4,5-dimethyltriazole in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or cyclopropyl). This may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism :

- Attachment of the triazole to piperidine at C3 (target compound) versus C4 (CAS 297172-18-0) affects spatial orientation. C3-substituted piperidines often exhibit distinct conformational preferences in receptor interactions .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1305712-63-3 and 297171-80-3) demonstrate higher solubility in polar solvents, which is critical for formulation in pharmaceutical applications .

Heterocyclic Variations :

- Compounds like CAS 879061-50-4 replace piperidine with thiadiazole, shifting the pharmacodynamic profile toward hydrogen-bonding interactions, which could be advantageous in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.